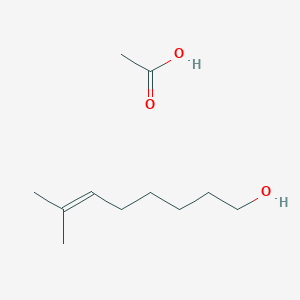
Acetic acid;7-methyloct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-methyloct-6-en-1-ol is a chemical compound with the molecular formula C10H20O2 It is a derivative of acetic acid and contains a 7-methyloct-6-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methyloct-6-en-1-ol typically involves the esterification of acetic acid with 7-methyloct-6-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+HOCH2C7H13→CH3COOCH2C7H13+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-methyloct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted esters or amides.
Applications De Recherche Scientifique
Acetic acid;7-methyloct-6-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;7-methyloct-6-en-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 7-methyloct-6-en-1-ol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
7-methyloct-6-en-1-ol: An alcohol with the formula C9H18O.
Uniqueness
Acetic acid;7-methyloct-6-en-1-ol is unique due to its combined ester and alcohol functionalities, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Propriétés
Numéro CAS |
126274-82-6 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
acetic acid;7-methyloct-6-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-9(2)7-5-3-4-6-8-10;1-2(3)4/h7,10H,3-6,8H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
NHGPXXMLIATTGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCCO)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
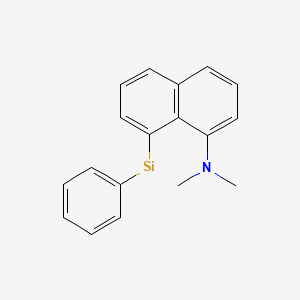

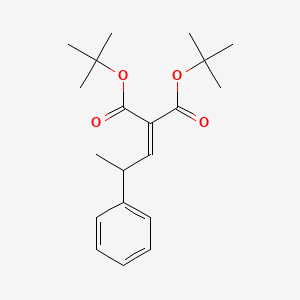

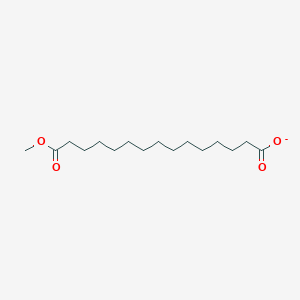
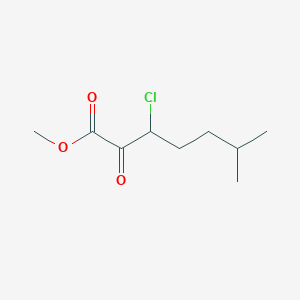
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
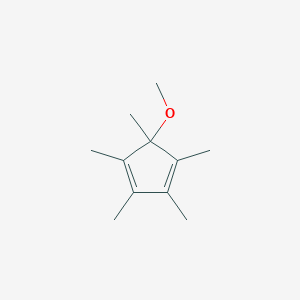
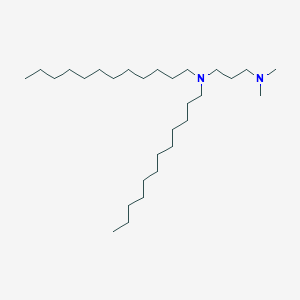
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)

